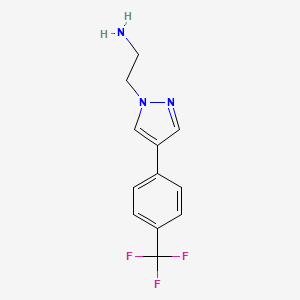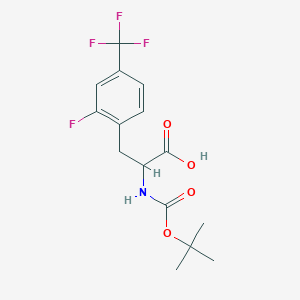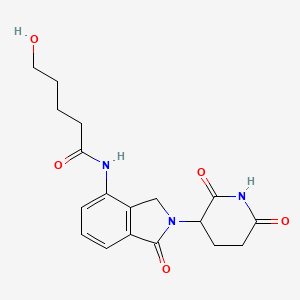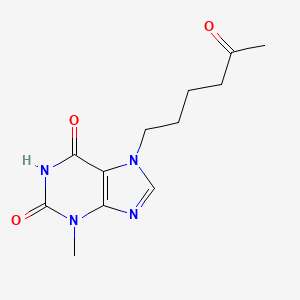
3-Methyl-7-(5-oxohexyl)-xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.
Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentoxifylline: Another methylxanthine derivative used for intermittent claudication.
Theophylline: Commonly used for respiratory diseases like asthma.
Caffeine: Widely known stimulant with various physiological effects.
Uniqueness
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined neuroprotective, anti-inflammatory, and vasodilatory properties, making it a versatile compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C12H16N4O3 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-methyl-7-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |
InChI-Schlüssel |
OXTJFLMERRCYFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


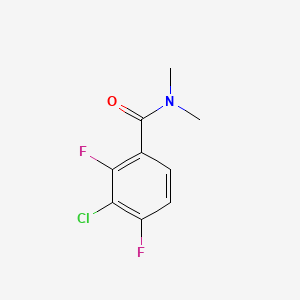
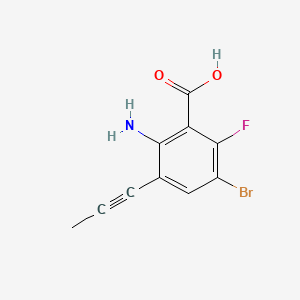
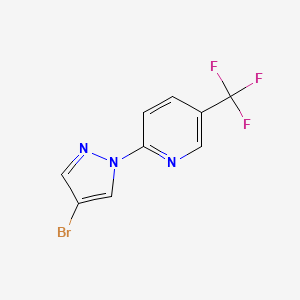
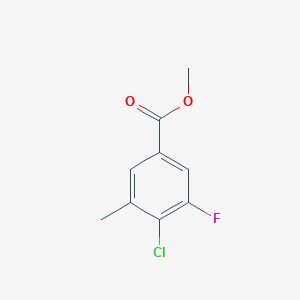
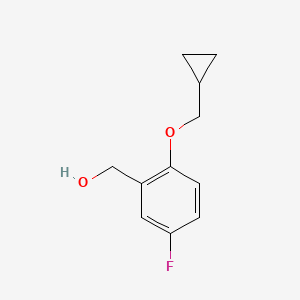
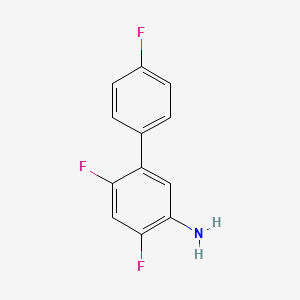
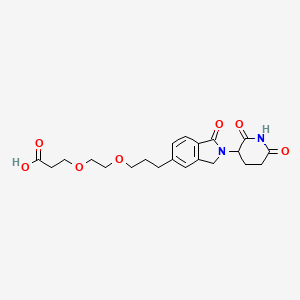
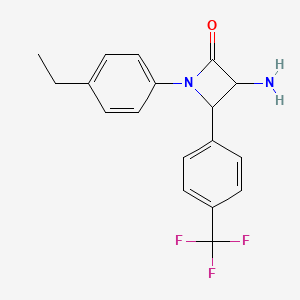
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)

